molecular formula C13H18ClN B13253035 4-(4-Chlorophenyl)-4-ethylpiperidine

4-(4-Chlorophenyl)-4-ethylpiperidine

Cat. No.: B13253035
M. Wt: 223.74 g/mol
InChI Key: WOZIGWHGTHNEJQ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-ethylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines with a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of the 4-chlorophenyl and 4-ethyl groups on the piperidine ring gives this compound unique chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-4-ethylpiperidine typically involves the reaction of 4-chlorobenzaldehyde with ethylamine to form an intermediate, which is then cyclized to produce the piperidine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound with better control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-4-ethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted piperidine derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-(4-Chlorophenyl)-4-ethylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-4-ethylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-4-ethylpiperidine: Similar structure but with a bromine atom instead of chlorine.

    4-(4-Fluorophenyl)-4-ethylpiperidine: Contains a fluorine atom in place of chlorine.

    4-(4-Methylphenyl)-4-ethylpiperidine: Has a methyl group instead of chlorine.

Uniqueness

4-(4-Chlorophenyl)-4-ethylpiperidine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where the chlorine atom plays a crucial role in the compound’s behavior and effects.

Properties

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

4-(4-chlorophenyl)-4-ethylpiperidine

InChI

InChI=1S/C13H18ClN/c1-2-13(7-9-15-10-8-13)11-3-5-12(14)6-4-11/h3-6,15H,2,7-10H2,1H3

InChI Key

WOZIGWHGTHNEJQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCNCC1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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